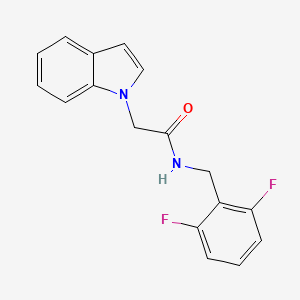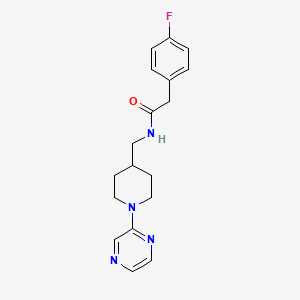
N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, attached to an acetamide group via a benzyl group that is substituted with two fluorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indole with a 2,6-difluorobenzyl halide, followed by acylation with an acyl chloride or anhydride to introduce the acetamide group.Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of the fluorine atoms could provide interesting information in a 19F NMR spectrum.Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the indole and acetamide groups. The indole could undergo electrophilic aromatic substitution reactions, while the acetamide could participate in acylation or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted using various software tools. The presence of the polar acetamide group and the aromatic indole and benzyl groups would likely make this compound relatively polar and potentially bioactive.Aplicaciones Científicas De Investigación
For further research and a deeper understanding of compounds with potential pharmacological or environmental significance, the following references from the search might be of interest, although they do not directly relate to the compound :
Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222. Read more.
Haman, C., Dauchy, X., Rosin, C., & Munoz, J. (2015). Occurrence, fate, and behavior of parabens in aquatic environments: a review. Water Research, 68, 1-11. Read more.
Brogden, R. N., & Clissold, S. (1989). Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer. Drugs, 38(2), 185-203. Read more.
Safety And Hazards
Without specific experimental data, it’s hard to predict the safety and hazards of this compound. Standard safety procedures should be followed when handling it, and any waste should be disposed of according to local regulations.
Direcciones Futuras
Future studies could involve synthesizing this compound and studying its reactivity, determining its physical and chemical properties, and testing its biological activity if it’s intended to be a drug.
Please note that this is a general analysis based on the structure of the compound and the typical properties of its functional groups. For a detailed and accurate analysis, experimental data and further studies would be needed.
Propiedades
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-14-5-3-6-15(19)13(14)10-20-17(22)11-21-9-8-12-4-1-2-7-16(12)21/h1-9H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFIXFRYTSVNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)
amine dihydrochloride](/img/structure/B2897827.png)
![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)



![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)
![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)